molecular formula C15H22N4O2 B2946552 L-azidophenylalanine CHA salt CAS No. 1286670-77-6

L-azidophenylalanine CHA salt

Cat. No.: B2946552
CAS No.: 1286670-77-6
M. Wt: 290.367
InChI Key: AIRPIZUAYOTUGK-QRPNPIFTSA-N
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Description

L-azidophenylalanine CHA salt: is an unnatural amino acid derivative of L-phenylalanine. It is characterized by the presence of an azide group, which makes it a valuable reagent in bioorthogonal chemistry, particularly in click chemistry reactions. This compound is often used as a vibrational reporter to study local protein environments and has applications in various scientific fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

L-azidophenylalanine CHA salt, also known as (2S)-2-azido-3-phenylpropanoic acid;cyclohexanamine, is a non-standard amino acid that is used as a bioorthogonal click-chemistry reagent . The primary targets of this compound are proteins, specifically at the sites where the azide group can facilitate ‘click’ reactions to attach diverse chemical groups for protein functionalization .

Mode of Action

The azide group in this compound is unstable in physiological conditions and can be intracellularly reduced to an amine . This reduction hinders the homogeneous functionalization of proteins . A strategy has been developed to selectively restore the azide group in proteins for robust functionalization . This restoration allows the compound to interact with its protein targets and induce changes in their structure and function .

Biochemical Pathways

The incorporation of this compound into proteins expands the chemistry and function of these proteins . It is involved in the shikimate (SHIK) and L-phenylalanine branch pathways . The azide moiety facilitates ‘click’ reactions to attach diverse chemical groups for protein functionalization . This modification endows proteins and biopolymers with new functionalities .

Pharmacokinetics

It is known that the azide moiety is unstable in physiological conditions and can be intracellularly reduced to an amine . This instability may affect the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The result of the action of this compound is the modification of proteins, which can enhance their functionalities . This modification can lead to the production of genetically encoded biomaterials with broad applications in biotherapeutics, materials science, and biotechnology .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the azide moiety is unstable in physiological conditions . Additionally, the intracellular environment can affect the compound’s action, as the azide can be intracellularly reduced to an amine . Understanding these environmental influences is crucial for optimizing the use of this compound in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-azidophenylalanine CHA salt involves the introduction of an azide group into the phenylalanine structure. One common method includes the reaction of L-phenylalanine with sodium azide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, ensuring the preservation of the amino acid’s integrity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: L-azidophenylalanine CHA salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions are triazole derivatives, which are formed through the cycloaddition of the azide group with alkynes .

Comparison with Similar Compounds

Uniqueness: L-azidophenylalanine CHA salt is unique due to its specific azide group placement, which allows for efficient incorporation into proteins and effective participation in click chemistry reactions. Its ability to act as a vibrational reporter also sets it apart from other similar compounds .

Properties

IUPAC Name

(2S)-2-azido-3-phenylpropanoic acid;cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.C6H13N/c10-12-11-8(9(13)14)6-7-4-2-1-3-5-7;7-6-4-2-1-3-5-6/h1-5,8H,6H2,(H,13,14);6H,1-5,7H2/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRPIZUAYOTUGK-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C1=CC=C(C=C1)C[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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